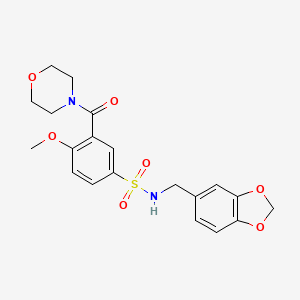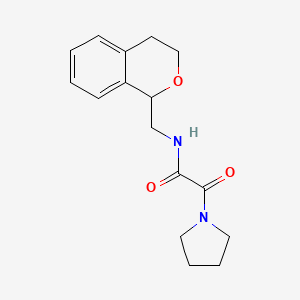![molecular formula C20H28N4O3S B12486221 4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide](/img/structure/B12486221.png)
4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(adamantan-1-yl)-4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound that features a unique combination of adamantane, morpholine, and benzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Diazotization Reaction:
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chlorides and amines.
Morpholine Introduction: The morpholine group is attached via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(adamantan-1-yl)-4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the diazenyl group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the adamantane, morpholine, or benzenesulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(adamantan-1-yl)-4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
N-(adamantan-1-yl)-4-aminobenzenesulfonamide: Similar structure but lacks the diazenyl and morpholine groups.
4-(adamantan-1-yl)benzenesulfonamide: Lacks the diazenyl and morpholine groups.
N-(adamantan-1-yl)-4-(morpholin-4-yl)benzenesulfonamide: Lacks the diazenyl group.
Uniqueness
N-(adamantan-1-yl)-4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamide is unique due to the combination of its structural components, which may confer distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C20H28N4O3S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-4-(morpholin-4-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H28N4O3S/c25-28(26,22-20-12-15-9-16(13-20)11-17(10-15)14-20)19-3-1-18(2-4-19)21-23-24-5-7-27-8-6-24/h1-4,15-17,22H,5-14H2 |
Clave InChI |
WCCCLEVGEFYOHM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1N=NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486144.png)
![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)


![1-[4-(Naphthalen-1-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12486174.png)

![3,3'-[(4-fluorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12486189.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12486195.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486202.png)

![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)

